molecular formula C23H23NO5 B2886653 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1448061-25-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2886653
CAS No.: 1448061-25-3
M. Wt: 393.439
InChI Key: YOJSMGPSISKGPS-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in numerous bioactive molecules

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor activities , suggesting that it may target cellular processes involved in cancer progression.

Biochemical Pathways

Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells , suggesting that it may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate is then subjected to various reactions to introduce the but-2-yn-1-yl and tetrahydro-2H-pyran-4-carboxamide groups. Common reagents used in these reactions include sodium hydride, piperidine hydrochloride, and ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol). The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-22(23(10-14-26-15-11-23)18-6-2-1-3-7-18)24-12-4-5-13-27-19-8-9-20-21(16-19)29-17-28-20/h1-3,6-9,16H,10-15,17H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJSMGPSISKGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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